Methyl 2-(2-chloroethoxy)acetate

Catalog No.
S689913
CAS No.
83881-47-4
M.F
C5H9ClO3
M. Wt
152.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-chloroethoxy)acetate

CAS Number

83881-47-4

Product Name

Methyl 2-(2-chloroethoxy)acetate

IUPAC Name

methyl 2-(2-chloroethoxy)acetate

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

InChI

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

RDFIZBYHUOHTQI-UHFFFAOYSA-N

SMILES

COC(=O)COCCCl

Canonical SMILES

COC(=O)COCCCl

Precursor in Medicinal Chemistry:

  • Methyl 2-(2-chloroethoxy)acetate serves as a key intermediate in the synthesis of Cetirizine dihydrochloride, commonly known by the brand name Zyrtec®. Cetirizine is a second-generation antihistamine medication used to treat allergic rhinitis (hay fever) and allergic skin reactions [].

Potential Synthetic Applications:

  • Research suggests Methyl 2-(2-chloroethoxy)acetate might act as a versatile building block for synthesizing other relevant molecules. Its chemical structure allows for further functionalization, potentially leading to novel compounds with diverse applications in medicinal chemistry or material science []. However, more research is required to explore this specific area.

Methyl 2-(2-chloroethoxy)acetate is an organic compound with the chemical formula C5_5H9_9ClO3_3. It features a chloroethoxy group attached to a methyl acetate, making it a member of the acetate ester family. This compound is characterized by its potential applications in organic synthesis and its reactivity towards various nucleophiles, which can lead to diverse chemical transformations .

, primarily due to its ester functional group. Notable reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as alcohols or amines, leading to the formation of new esters or amides.
  • Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield 2-(2-chloroethoxy)acetic acid and methanol.
  • Transesterification: This process can occur when reacted with another alcohol, resulting in the exchange of the ester group.

These reactions highlight its versatility in synthetic organic chemistry.

Several methods exist for synthesizing methyl 2-(2-chloroethoxy)acetate:

  • Direct Oxidation Method: A notable method involves using 2-chloroethoxy ethanol as a starting material. This method employs nitric acid as an oxidizing agent in water as a solvent, operating at temperatures between 10°C and 100°C. The reaction yields methyl 2-(2-chloroethoxy)acetate with high efficiency (up to 95% yield) after several hours of stirring and subsequent distillation .
  • Transesterification: Another approach involves transesterifying a suitable methyl ester with 2-(2-chloroethoxy)acetic acid, although this method is less common.

Methyl 2-(2-chloroethoxy)acetate finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in producing various pharmaceuticals and agrochemicals.
  • Chemical Research: Its reactivity makes it a useful reagent for exploring new synthetic pathways.

Due to its unique structure, it may also be explored for novel applications in materials science and polymer chemistry.

Similar Compounds: Comparison with Other Compounds

Methyl 2-(2-chloroethoxy)acetate shares structural similarities with several related compounds. Here are some comparisons:

Compound NameStructure TypeKey Features
Methyl acetateSimple esterWidely used as a solvent; less reactive than methyl 2-(2-chloroethoxy)acetate.
Ethyl 2-(2-chloroethoxy)acetateSimilar structureHas ethyl instead of methyl; may exhibit different reactivity patterns.
Propyl 2-(2-chloroethoxy)acetateSimilar structureLarger alkyl group; potentially more hydrophobic properties.

Uniqueness

Methyl 2-(2-chloroethoxy)acetate's unique chloroethoxy substituent distinguishes it from simpler esters like methyl acetate. This substitution enhances its reactivity towards nucleophiles and opens avenues for diverse synthetic applications not available to less complex esters.

XLogP3

0.6

Wikipedia

Methyl 2-(2-chloroethoxy)acetate

Dates

Modify: 2023-08-15

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